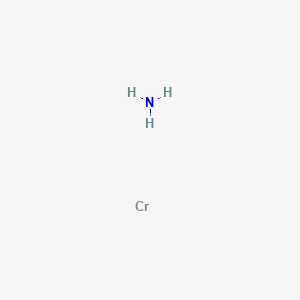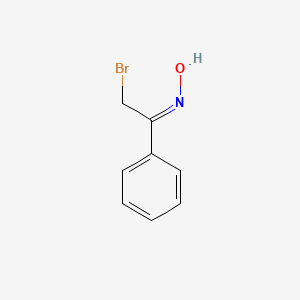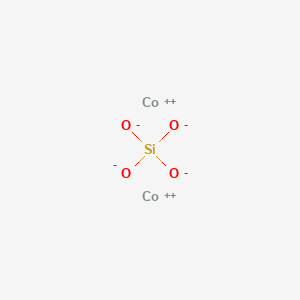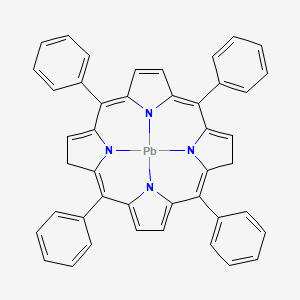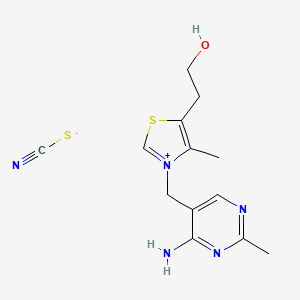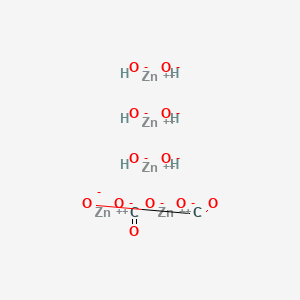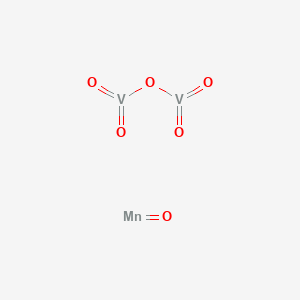
Manganese vanadate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese vanadate is an inorganic compound that has garnered significant interest due to its unique properties and potential applications in various fields. It is a member of the vanadate family, which includes compounds containing the vanadate ion (VO₄³⁻) combined with various metals. This compound, specifically, is known for its semiconducting properties and has been studied for its potential use in photocatalysis, lithium-ion batteries, and other advanced materials .
准备方法
Manganese vanadate can be synthesized through several methods, each with specific reaction conditions and starting materials:
-
Precipitation Method: : This method involves the reaction of manganese(II) chloride dihydrate with ammonium metavanadate in the presence of surfactants such as sodium dodecyl sulfate, cetyltrimethyl ammonium bromide, and polyethylene glycol. The reaction typically occurs in an aqueous solution, leading to the formation of this compound nanostructures .
-
Solid-State Reaction: : In this method, manganese monoxide and vanadium pentoxide powders are mixed and heated at high temperatures. This process results in the formation of this compound compounds such as MnV₂O₆ and Mn₂V₂O₇. The reaction conditions, including temperature and duration, are critical for obtaining the desired phase and purity .
-
Hydrothermal Synthesis: : This method involves the reaction of manganese and vanadium precursors in a high-pressure, high-temperature aqueous environment. The hydrothermal method allows for precise control over the particle size and morphology of the resulting this compound .
化学反应分析
Manganese vanadate undergoes various chemical reactions, including:
-
Oxidation and Reduction: : this compound can participate in redox reactions due to the variable oxidation states of manganese and vanadium. For example, this compound can be reduced by hydrogen peroxide in acidic conditions, leading to the formation of manganese(II) ions and oxygen gas .
-
Substitution Reactions: : this compound can undergo substitution reactions where the vanadate ion is replaced by other anions or ligands. These reactions often occur under specific conditions, such as the presence of strong acids or bases .
-
Catalytic Reactions: : this compound is known for its catalytic properties, particularly in the selective reduction of nitrogen oxides (NOx) and the degradation of organic pollutants. These reactions typically involve the activation of oxygen species on the surface of this compound .
科学研究应用
Manganese vanadate has a wide range of applications in scientific research:
-
Photocatalysis: : this compound is used as a photocatalyst for the degradation of organic pollutants in water. Its ability to generate reactive oxygen species under light irradiation makes it effective in breaking down harmful compounds .
-
Lithium-Ion Batteries: : this compound is studied for its potential use as an electrode material in lithium-ion batteries. Its high charge capacity and stability make it a promising candidate for improving battery performance .
-
Electrochemical Sensors: : this compound-based materials are used in the development of electrochemical sensors for detecting various analytes, including biomolecules and environmental pollutants .
-
Biomedical Applications: : this compound nanoparticles are explored for their potential use in biomedical applications, such as drug delivery and bioimaging, due to their unique magnetic and optical properties .
作用机制
The mechanism by which manganese vanadate exerts its effects is primarily related to its ability to interact with and activate oxygen species. The Mn²⁺–O–V⁵⁺ motifs in this compound play a crucial role in its catalytic activity. These motifs can fragment to create labile oxygen species and Lewis acidic defects, which are essential for catalytic reactions such as the selective reduction of nitrogen oxides . Additionally, the presence of vacancies and coordinating water molecules within the this compound structure enhances its electrochemical properties, making it suitable for applications in batteries and sensors .
相似化合物的比较
Manganese vanadate can be compared with other vanadate compounds, such as:
-
Zinc Vanadate: : Zinc vanadate is another vanadate compound known for its photocatalytic properties. While both manganese and zinc vanadates are effective photocatalysts, this compound has the added advantage of magnetic properties, making it suitable for applications in magnetic storage devices .
-
Copper Vanadate: : Copper vanadate is studied for its use in electrochemical applications, similar to this compound. this compound’s higher charge capacity and stability make it more suitable for use in lithium-ion batteries .
-
Sodium this compound: : This compound, NaMn₂V₃O₁₀, has been synthesized and studied for its structural and magnetic properties.
属性
IUPAC Name |
dioxovanadiooxy(dioxo)vanadium;oxomanganese |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.6O.2V |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTGIIIOVYJGMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[V](=O)O[V](=O)=O.O=[Mn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO6V2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

